Journal Name:大学化学
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IF:0
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大学化学 ( IF 0 ) Pub Date: 2023-09-13 , DOI:
10.1039/D3SU00189J
Surfactants are extremely versatile ubiquitous compounds with a wide range of applications. Traditional surfactants are based on non-renewable sources, while the alternative surfactants from natural feedstock remain underexplored. In our work, we synthesized and characterized a library of bioderived compounds with different structural properties. Namely, amide and ester derivatives of C10–C16 fatty acids and amino or α-hydroxy acids, including methionine, aspartic, glutamic, malic and citric acid. To further elucidate the structure–property relationship, we also included iminodiacetic acid, a non-natural acid. The surfactant molecular structures varied in the number of carboxylic groups (one to three), the length of the hydrophobic chain and the type of linkage between the two parts of the molecule (ester, secondary or tertiary amide). The structural differences had a pronounced impact on their foaming properties, critical micelle concentration (CMC), and maximum tolerable concentration (MTC) in aquatic life, studied using zebrafish as model animals. The compounds exhibited a broad range of foaming properties across the whole pH range. Their respective CMC values spanned several orders of magnitude, and a linear relationship between the logarithm of CMC and the hydrophobic chain length was observed. Several compounds showed very high MTC values. The obtained results provide a basis for further development of bioderived surfactants and their use in different domains.
大学化学 ( IF 0 ) Pub Date: 2023-09-28 , DOI:
10.1039/D3SU00305A
Fatty acid methyl esters (FAMEs), despite being currently used mainly as a biodiesel, could be also a source of various building blocks. Their cross-metathesis allows the production of diesters—attractive bio-based monomers. However, most of the existing reports from academic research groups are mainly restricted to pure methyl oleate. With the goal of future industrial feasibility, a process for the self-cross metathesis of technical grade methyl oleate, which means containing a significant amount (20 wt%) of methyl linoleate, has been developed. The resulting dimethyl octadec-9-enedioate has been obtained with high selectivity and in good yield. Subsequent polycondensation with a co-monomer (diol or diamine) resulted in the formation of polymeric materials which were characterized using thermogravimetric analysis and differential scanning calorimetry.
大学化学 ( IF 0 ) Pub Date: 2023-09-26 , DOI:
10.1039/D3SU00125C
Chemistry needs to play a central role in achieving ‘net zero’ emissions of greenhouse gases (GHGs) into the atmosphere to prevent changes to the climate that will have catastrophic impacts for humanity and for many ecosystems on the planet. International action to limit global warming to 1.5 °C has framed as a key goal the reduction of global emissions to as close to zero as possible by 2050, with any remaining emissions re-absorbed from the atmosphere. Chemistry underpins innovative approaches to reducing emission of the key GHGs, comprising CO2, CH4, N2O and fluorinated gases, and to the recapture of gases already in the atmosphere. Rapid progress is needed in the application of green and sustainable chemistry and material circularity principles in developing these approaches worldwide. Of critical importance will be the incorporation of systems thinking, recognition of planetary boundaries that define safe operating spaces for Earth systems, and an overall reorientation of chemistry towards its roles in stewardship of the Earth's material resources and in sustainability for people and the planet.
大学化学 ( IF 0 ) Pub Date: 2023-09-08 , DOI:
10.1039/D3SU00231D
Polyethylene terephthalate (PET) is one of the highest production volume polymer resins, with wide ranging applications in consumer packaging. Due to challenges in closed-loop recycling of PET, recycle rates in the U.S. are low (13% compared to PET resin converted), with the vast majority landfilled or leaked to the environment at the end of life. Solvent based dissolution and precipitation recycling technology has the potential to achieve closed-loop recycling of PET in food packaging and help achieve a circular economy for plastics. However, this technology is still in the early stages of development and there is an urgent need to understand the economic costs and environmental impacts to select promising process pathways. In this study, we analyze three precipitation process configurations for production of high-quality PET resin from post-consumer waste PET using gamma-valerolactone as the solvent: (i) anti-solvent using water, (ii) solvent evaporation, and (iii) cooling of the dissolved polymer solution. The process conditions and yields were obtained from literature sources, and process simulation was employed to estimate energy consumption and process economics. Using standard chemical engineering techno-economic analysis (TEA) assumptions and current market prices, the anti-solvent process was found to be the least profitable compared to evaporation or cooling precipitation methods, although all exhibited positive net present values. The environmental life cycle assessment (LCA) results revealed that the anti-solvent process produced 60% higher greenhouse gas (GHG) emissions compared to fossil virgin PET, but the evaporation and cooling processes reduced GHG emissions by about 50%. The sensitivity of the results to process and recycling system parameters were thoroughly investigated.
大学化学 ( IF 0 ) Pub Date: 2023-05-24 , DOI:
10.1039/D3SU00041A
Biochar has emerged as an attractive electrode material due to its biocompatibility, low cost and reduced environmental impact. The temperature at which biochar is produced greatly affects its physicochemical properties and its environmental performance. Despite that, only biochar obtained at relatively high temperatures (800 to 1000 °C) has been applied in microbial electrochemical technologies (METs) so far. In this work, the physicochemical and electrical properties of biochar electrodes obtained at several temperatures (500 °C to 1000 °C) are explored and compared to those of graphite which is the most commonly used electrode material in METs. Besides, the associated carbon emissions and energy input of the production process at each temperature are estimated and compared to those of graphite. Results indicate that low-temperature (600 °C) biochar electrodes generate about half of the electric current obtained with high-temperature biochar or graphite electrodes. Furthermore, carbon emissions and energetic inputs for the production of low-temperature biochar are much lower than those of graphite production, with the 600 °C electrodes having a net positive carbon footprint and also a lower production cost. Nevertheless, further research is needed to optimize biochar conductivity and mechanical performance in order to allow its integration into large scale METs.
大学化学 ( IF 0 ) Pub Date: 2023-09-07 , DOI:
10.1039/D3SU90032K
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大学化学 ( IF 0 ) Pub Date: 2023-09-07 , DOI:
10.1039/D3SU90033A
The first page of this article is displayed as the abstract.
大学化学 ( IF 0 ) Pub Date: 2023-07-11 , DOI:
10.1039/D3SU00110E
One of the most agreed upon definitions of sustainability states that in order to achieve a sustainable development, the needs of the present must be met without compromising the ability of future generations to meet their own needs. Yet, the accomplishment of this target has its own challenges given the high growth of human population. All human beings require water, energy, and food in order to survive. The aim, then, is to satisfy these requirements through an adequate distribution of resources. The objective of this article is to explore, through a literature review, the application of the concept of sustainable design of the water–energy–food nexus. It is important to design supply chains that are as sustainable as possible while also fulfilling basic human needs.
大学化学 ( IF 0 ) Pub Date: 2023-06-19 , DOI:
10.1039/D2SU00146B
The strategic concept of green and sustainable development has given birth to a series of technologies for cleaner conversion and value-added utilization of natural mineral resources. In this study, a cleaner route of dolomite (CaMg(CO3)2)-induced mechanochemical preparation of cobalt blue composite pigments with lower cobalt consumption and high blue intensity derived from the abundant natural sands (sea sand and desert sand) was developed. The characterization results revealed that mechanical forces realized the ingenious activation of natural sands and dolomite. The activated natural sands provided the silicon source for the formation of anorthite (CaAl2Si2O8) to improve the lightness of the composite pigments. The Ca and Mg species derived from dolomite transformed into CaAl2O4 and MgAl2O4 accompanied by the formation of CoAl2O4, which was favorable for the distortion of the crystal structure of CoAl2O4 and the improvement of reflectance to blue light. The lamellar dolomite served as a benign substrate to induce the formation of CoAl2O4 nanoparticles on its surface and improve the dispersion. The as-prepared composite pigments exhibited more excellent color performances than those of the commercial and house-made pure cobalt blue pigments due to the above-mentioned synergistic effect, and the b* value of cobalt blue composite pigments prepared with sea sand reached −50.30. In addition, composite pigments exhibited excellent environmental stability and high temperature resistance to be applied as promising outdoor coatings. Therefore, this study is expected to provide a cleaner strategy for the construction of high-performance cobalt blue pigments with low cobalt content and high blue intensity, as well as direct value-added and sustainable utilization of huge amounts of natural sands.
大学化学 ( IF 0 ) Pub Date: 2023-05-16 , DOI:
10.1039/D3SU00058C
Phenolic thermosets are mainly synthesized from two very toxic and petroleum-based molecules, phenol and formaldehyde. This study aims at replacing these two species with a unique bio-based phenolic molecule bearing an aldehyde function. For this purpose, cardanol, a phenolic component extracted from cashew nut shells, has been chemically modified to give 8-(3-hydroxyphenyl)octanal. Two synthetic routes were investigated, each one consisting in three steps and sharing the same key intermediate. The first route consists in the epoxidation of cardanol, followed by hydrolysis to form diols, and finally an oxidative cleavage of these diols using NaIO4. A second route has been considered consisting in an epoxidation, followed by the formation of β-hydroxy hydroperoxides with H2O2, and finally a thermal cleavage. The green potential of these two methods was compared and discussed with other routes described in the literature. The resulting aldehyde was subsequently used as an AB monomer to obtain phenolic network by direct step growth homopolymerization, enabling the substitution of both phenol and formaldehyde at the same time. The resin formed thereby shows a low Tg due to the C8 alkyl chain of 8-(3-hydroxyphenyl)octanal as well as a good thermal stability.
Supplementary Information
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